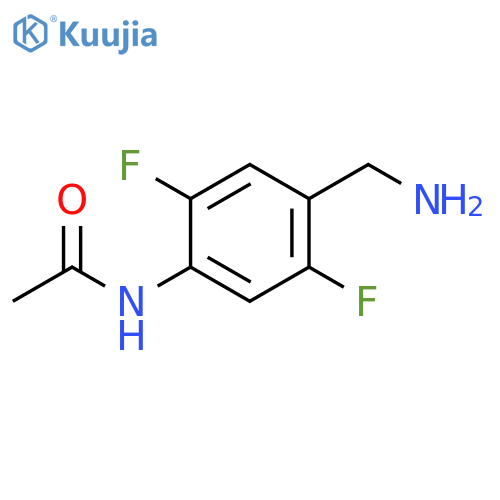

Cas no 2060005-41-4 (N-4-(aminomethyl)-2,5-difluorophenylacetamide)

N-4-(aminomethyl)-2,5-difluorophenylacetamide 化学的及び物理的性質

名前と識別子

-

- CID 125451998

- Acetamide, N-[4-(aminomethyl)-2,5-difluorophenyl]-

- N-4-(aminomethyl)-2,5-difluorophenylacetamide

-

- MDL: MFCD30498796

- インチ: 1S/C9H10F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,4,12H2,1H3,(H,13,14)

- InChIKey: GBOSCQOWIDWTTO-UHFFFAOYSA-N

- SMILES: C(NC1=CC(F)=C(CN)C=C1F)(=O)C

じっけんとくせい

- 密度みつど: 1.326±0.06 g/cm3(Predicted)

- Boiling Point: 336.8±42.0 °C(Predicted)

- 酸度系数(pKa): 13.07±0.70(Predicted)

N-4-(aminomethyl)-2,5-difluorophenylacetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-337049-1g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 1g |

$986.0 | 2023-09-03 | ||

| Enamine | EN300-337049-2.5g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 2.5g |

$1931.0 | 2023-09-03 | ||

| Enamine | EN300-337049-0.5g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 0.5g |

$946.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070741-1g |

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 95% | 1g |

¥3031.0 | 2023-03-11 | |

| Enamine | EN300-337049-1.0g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-337049-10g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 10g |

$4236.0 | 2023-09-03 | ||

| Enamine | EN300-337049-0.05g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 0.05g |

$827.0 | 2023-09-03 | ||

| Enamine | EN300-337049-0.25g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 0.25g |

$906.0 | 2023-09-03 | ||

| Enamine | EN300-337049-5.0g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 5.0g |

$2110.0 | 2023-02-23 | ||

| Enamine | EN300-337049-10.0g |

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide |

2060005-41-4 | 10.0g |

$3131.0 | 2023-02-23 |

N-4-(aminomethyl)-2,5-difluorophenylacetamide 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

N-4-(aminomethyl)-2,5-difluorophenylacetamideに関する追加情報

Comprehensive Overview of N-4-(aminomethyl)-2,5-difluorophenylacetamide (CAS No. 2060005-41-4)

N-4-(aminomethyl)-2,5-difluorophenylacetamide, identified by its CAS number 2060005-41-4, is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an aminomethyl group with difluorophenyl and acetamide moieties, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a building block for novel therapeutics, especially in targeting specific enzyme pathways.

In recent years, the demand for fluorinated compounds like N-4-(aminomethyl)-2,5-difluorophenylacetamide has surged due to their enhanced metabolic stability and bioavailability. Fluorine incorporation, as seen in the 2,5-difluorophenyl segment, is a hot topic in drug design, often discussed in forums and publications. This aligns with trending searches such as "fluorine in drug development" and "aminomethyl applications in pharmaceuticals", reflecting the compound’s relevance in cutting-edge science.

The synthesis of CAS 2060005-41-4 involves multi-step organic reactions, including amidation and fluorination processes. Its acetamide group is pivotal for hydrogen bonding, a feature frequently explored in computational chemistry studies. Online queries like "acetamide derivatives in medicinal chemistry" highlight the broader interest in such functional groups. Moreover, the compound’s aminomethyl side chain offers versatility for further derivatization, a key advantage noted in patent literature.

From an SEO perspective, content around N-4-(aminomethyl)-2,5-difluorophenylacetamide benefits from integrating long-tail keywords such as "synthesis of difluorophenylacetamide derivatives" or "biological activity of aminomethyl-containing compounds". These terms address niche queries while maintaining technical accuracy. Analytical tools reveal growing curiosity about "fluorinated acetamides in CNS drug research", suggesting potential cross-disciplinary applications for this molecule.

Quality control and characterization of 2060005-41-4 typically employ advanced techniques like HPLC, NMR, and mass spectrometry. Discussions on platforms like ResearchGate often emphasize the importance of purity in such intermediates, resonating with search trends like "HPLC methods for acetamide analysis". The compound’s stability under various pH conditions is another area of exploration, connecting to practical formulation challenges in pharma.

In conclusion, N-4-(aminomethyl)-2,5-difluorophenylacetamide represents a compelling case study in modern heterocyclic chemistry. Its structural features align with several high-impact research areas, from protease inhibitors to kinase modulators. By leveraging semantically related terms like "fluorinated bioactive molecules" and "aminoalkyl aromatic amides", this content caters to both academic and industrial audiences while optimizing discoverability.

2060005-41-4 (N-4-(aminomethyl)-2,5-difluorophenylacetamide) Related Products

- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)

- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)